molecular formula C9H9BrF2O B13568156 2-Difluoromethoxy-3-methylbenzyl bromide

2-Difluoromethoxy-3-methylbenzyl bromide

Cat. No.: B13568156
M. Wt: 251.07 g/mol
InChI Key: PBDQWIDTBCOVSQ-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzyl bromide, where the benzyl group is substituted with a difluoromethoxy group and a methyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-3-methylbenzyl bromide typically involves the bromination of 2-Difluoromethoxy-3-methylbenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an inert solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-methylbenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include methoxy derivatives.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Difluoromethoxybenzyl bromide: Similar structure but lacks the methyl group.

    4-Trifluoromethoxybenzyl bromide: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Methylbenzyl bromide: Lacks the difluoromethoxy group.

Uniqueness

2-Difluoromethoxy-3-methylbenzyl bromide is unique due to the presence of both the difluoromethoxy and methyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable building block in organic synthesis .

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

1-(bromomethyl)-2-(difluoromethoxy)-3-methylbenzene

InChI

InChI=1S/C9H9BrF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3

InChI Key

PBDQWIDTBCOVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OC(F)F

Origin of Product

United States

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